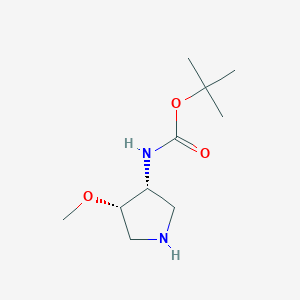
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocycle that is particularly useful in organic synthesis . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Wissenschaftliche Forschungsanwendungen
Biological Activity Profiling
This compound, due to its pyrazole core, is likely to exhibit a range of biological activities. Pyrazoles are known for their anti-inflammatory, diabetic, cancer, bacterial, and analgesic properties . The specific structure of this compound could be explored for its potential efficacy in treating various diseases, with a focus on identifying novel therapeutic targets.
Pharmacophore Development
The pyrazole and piperazine moieties present in the compound are significant pharmacophores in drug discovery. They are found in drugs with anti-inflammatory, analgesic, vasodilator, and antidepressant properties . Research could be directed towards developing new drugs that can interact with biological targets, leveraging the compound’s structural features.
Antileishmanial and Antimalarial Evaluation
Compounds with similar structures have shown promising results in antileishmanial and antimalarial evaluations. Molecular simulation studies could justify the in vitro activity, focusing on the binding affinity and interaction with the active sites of target enzymes or proteins .
Cytotoxicity Studies
The compound’s potential cytotoxic effects could be assessed through structure-activity relationship (SAR) studies. This would involve synthesizing derivatives with varying substituents and evaluating their cytotoxicity against different cancer cell lines to determine the most potent candidates .
Anti-inflammatory Applications
The anti-inflammatory effects of related piperazine derivatives have been documented. This compound could be tested in models of inflammation, such as carrageenan-induced pleurisy, to assess its efficacy and compare it with standard treatments like dexamethasone .
Chemical Intermediate Synthesis
The compound could serve as an intermediate in the synthesis of more complex molecules. Its structural elements could be utilized in the construction of various heterocycles, which are valuable in the development of pharmaceuticals and agrochemicals .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, structural analysis, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. Additionally, its potential pharmacological activities could be investigated, given the known activities of other pyrazole derivatives .
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the inhibition or activation of certain enzymes .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, such as the inhibition of cell growth or the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Eigenschaften
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-17-20(16-24-29(17)19-8-3-2-4-9-19)23(30)28-13-11-27(12-14-28)22-15-18-7-5-6-10-21(18)25-26-22/h2-4,8-9,15-16H,5-7,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLMSGAXNDEOOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C5CCCCC5=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2359490.png)


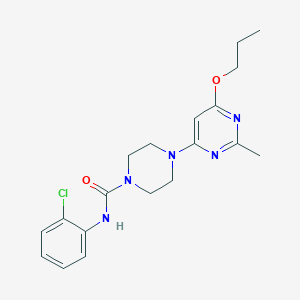
![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)

![3-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359499.png)
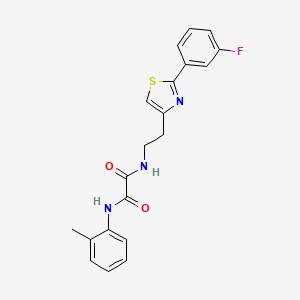
![2-(4-phenoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2359501.png)
![2,4-dimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B2359502.png)
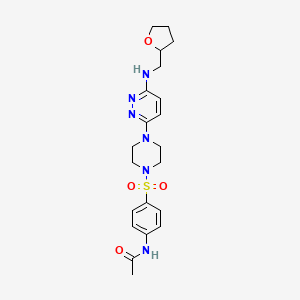
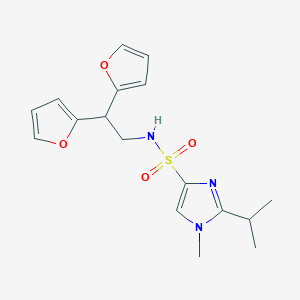
![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)
